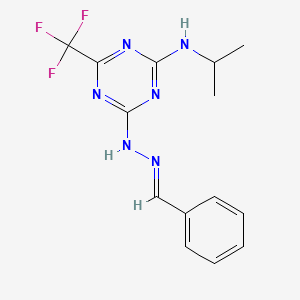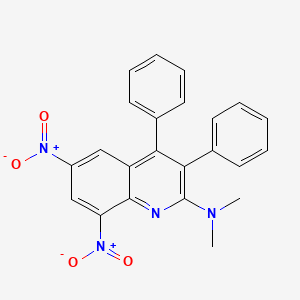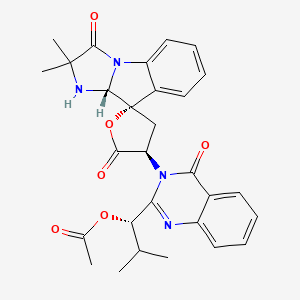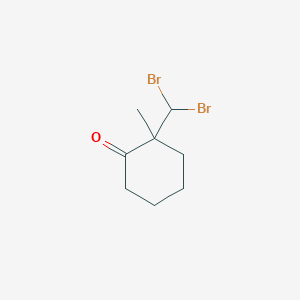
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is an organic compound that features both hydroxy and sulfanyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one typically involves the reaction of 2-hydroxyacetophenone with thiophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol attacks the carbonyl carbon of the 2-hydroxyacetophenone, leading to the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfonyl)propan-1-one.
Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activities and signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-1,2-diphenyl-propan-1-one
- 1-Naphthalen-2-yl-propan-1-one
Comparison: 1-(2-Hydroxyphenyl)-3-(phenylsulfanyl)propan-1-one is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. In contrast, similar compounds like 2-Hydroxy-1,2-diphenyl-propan-1-one and 1-Naphthalen-2-yl-propan-1-one lack the sulfanyl group, resulting in different chemical properties and applications.
Propriétés
Numéro CAS |
61189-81-9 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-phenylsulfanylpropan-1-one |
InChI |
InChI=1S/C15H14O2S/c16-14-9-5-4-8-13(14)15(17)10-11-18-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Clé InChI |
HRBISFYVKLOMJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)







![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)

